(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The imidazole moiety can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring .
Scientific Research Applications
®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Lacks the ®-configuration, which may affect its biological activity.
tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate methyl ester: Contains a methyl ester group, which can influence its reactivity and solubility.
Uniqueness
®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly impact its interaction with biological targets and its overall reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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